molecular formula C15H19NO3 B13455009 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine

1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine

Cat. No.: B13455009
M. Wt: 261.32 g/mol
InChI Key: UQVZFZRSTZNSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a benzoyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-piperidone with benzoyl chloride to form 1-benzoyl-4-piperidone. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine involves its interaction with specific molecular targets. The benzoyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine is unique due to the presence of both the benzoyl and dioxolane groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C15H19NO3/c17-14(12-4-2-1-3-5-12)16-8-6-13(7-9-16)15-18-10-11-19-15/h1-5,13,15H,6-11H2

InChI Key

UQVZFZRSTZNSDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2OCCO2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.